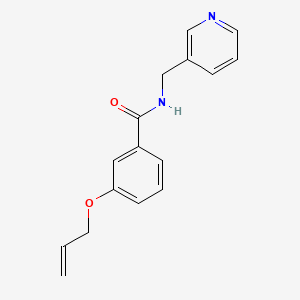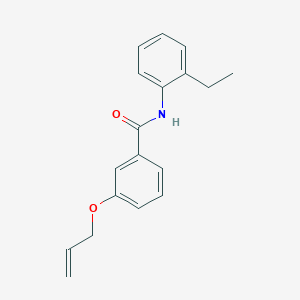
3-prop-2-enoxy-N-(pyridin-3-ylmethyl)benzamide
Overview
Description
3-prop-2-enoxy-N-(pyridin-3-ylmethyl)benzamide is a synthetic organic compound that features a benzamide core with a prop-2-enoxy group and a pyridin-3-ylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-prop-2-enoxy-N-(pyridin-3-ylmethyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The starting material, benzoyl chloride, reacts with 3-aminomethylpyridine in the presence of a base such as triethylamine to form N-(pyridin-3-ylmethyl)benzamide.
Introduction of the Prop-2-enoxy Group: The benzamide intermediate is then reacted with prop-2-enol in the presence of a suitable catalyst, such as palladium on carbon, under mild conditions to introduce the prop-2-enoxy group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-prop-2-enoxy-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The prop-2-enoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide core can be reduced to form amines.
Substitution: The pyridin-3-ylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-prop-2-enoxy-N-(pyridin-3-ylmethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific receptors or enzymes.
Material Science: The compound can be used in the synthesis of novel polymers or as a building block for advanced materials.
Biological Studies: It can serve as a probe to study biological pathways and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 3-prop-2-enoxy-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The prop-2-enoxy group and the pyridin-3-ylmethyl substituent can enhance binding affinity and selectivity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-3-ylmethyl)propan-2-amine: Shares the pyridin-3-ylmethyl group but lacks the benzamide core and prop-2-enoxy group.
4-methyl-N-pyridin-3-ylmethyl-benzamide: Similar benzamide core but with a methyl group instead of the prop-2-enoxy group.
Uniqueness
3-prop-2-enoxy-N-(pyridin-3-ylmethyl)benzamide is unique due to the combination of the prop-2-enoxy group and the pyridin-3-ylmethyl substituent, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-prop-2-enoxy-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-2-9-20-15-7-3-6-14(10-15)16(19)18-12-13-5-4-8-17-11-13/h2-8,10-11H,1,9,12H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBQVAZSVJKITEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)C(=O)NCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2-benzylphenoxy)ethyl]prop-2-en-1-amine;hydrochloride](/img/structure/B4407476.png)

![2,6-Dimethyl-4-[2-(3-propan-2-yloxyphenoxy)ethyl]morpholine;hydrochloride](/img/structure/B4407491.png)

![1-[2-(5-Methyl-2-nitrophenoxy)ethyl]imidazole;hydrochloride](/img/structure/B4407509.png)
![1-[4-(2-Phenylmethoxyphenoxy)butyl]imidazole;hydrochloride](/img/structure/B4407512.png)
![1-Methyl-4-[4-(3-nitrophenoxy)butyl]piperazine;hydrochloride](/img/structure/B4407520.png)
![1-Methyl-4-[2-[2-(4-phenylphenoxy)ethoxy]ethyl]piperazine;hydrochloride](/img/structure/B4407538.png)
![2,6-Dimethyl-4-[2-[2-(3-nitrophenoxy)ethoxy]ethyl]morpholine;hydrochloride](/img/structure/B4407542.png)

![1-({[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine](/img/structure/B4407561.png)
![1-[4-(2-Chloro-3,6-dimethylphenoxy)butyl]-4-methylpiperazine;hydrochloride](/img/structure/B4407565.png)
![2-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl acetate](/img/structure/B4407567.png)
![1-[4-(4-Benzylphenoxy)butyl]-4-methylpiperazine;hydrochloride](/img/structure/B4407579.png)
